molecular formula C14H12ClNO2 B15230724 2-(4-Chlorophenyl)-2-hydroxy-N-phenylacetamide

2-(4-Chlorophenyl)-2-hydroxy-N-phenylacetamide

Cat. No.: B15230724
M. Wt: 261.70 g/mol
InChI Key: IZRZZSMORRBIKY-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-hydroxy-N-phenylacetamide is a substituted phenylacetamide derivative characterized by a hydroxyl group at the C2 position of the acetamide backbone and a 4-chlorophenyl substituent. For instance, notes that N-(4-chlorophenyl)-2-(hydroxyimino)acetamide is a precursor to 5-chloro-isatin, which can be further modified into bioactive molecules like 5-chloro-2-indolinone. This suggests that this compound may share similar applications in agrochemical or pharmaceutical synthesis .

Properties

Molecular Formula

C14H12ClNO2

Molecular Weight

261.70 g/mol

IUPAC Name

2-(4-chlorophenyl)-2-hydroxy-N-phenylacetamide

InChI

InChI=1S/C14H12ClNO2/c15-11-8-6-10(7-9-11)13(17)14(18)16-12-4-2-1-3-5-12/h1-9,13,17H,(H,16,18)

InChI Key

IZRZZSMORRBIKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(C2=CC=C(C=C2)Cl)O

Origin of Product

United States

Preparation Methods

Acid Chloride Aminolysis

The most direct route involves converting 2-(4-chlorophenyl)-2-hydroxyacetic acid to its acid chloride intermediate, followed by reaction with aniline.

Procedure :

  • Activation : 2-(4-Chlorophenyl)-2-hydroxyacetic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours. This step generates the reactive acid chloride, with HCl and SO₂ gas evolved as byproducts.
  • Aminolysis : The acid chloride is added dropwise to a cooled (0°C) solution of aniline and pyridine (base) in DCM. The mixture is stirred at room temperature for 12–24 hours, yielding the crude product after aqueous workup.

Optimization :

  • Solvent Choice : Dichloromethane minimizes side reactions due to its low polarity and inertness.
  • Base Selection : Pyridine neutralizes HCl, preventing protonation of aniline and ensuring efficient nucleophilic attack.
  • Yield : 65–70% after recrystallization from ethanol/water.

Challenges :

  • The hydroxyl group on the α-carbon may undergo unintended dehydration under acidic conditions, forming 2-(4-chlorophenyl)-2-oxo-N-phenylacetamide. This side reaction is mitigated by maintaining low temperatures during acid chloride formation.

Ester Aminolysis

This two-step method avoids handling reactive acid chlorides by employing ester intermediates.

Procedure :

  • Esterification : 2-(4-Chlorophenyl)-2-hydroxyacetic acid is refluxed with methanol and catalytic sulfuric acid to form methyl 2-(4-chlorophenyl)-2-hydroxyacetate.
  • Aminolysis : The ester reacts with aniline in toluene at 110°C for 10 hours, using sulphate-modified mesoporous carbon (S-MC) as a heterogeneous catalyst.

Key Data :

Parameter Value
Catalyst Loading 50 mg per 10 mL solvent
Solvent Toluene
Temperature 110°C
Time 10 hours
Yield 73%

Advantages :

  • S-MC enhances reaction efficiency through sulfonic acid groups that activate the ester carbonyl.
  • The catalyst is recyclable for up to five cycles without significant activity loss.

Catalytic Methods

Heterogeneous Catalysis with S-MC

Sulphate-modified mesoporous carbon (S-MC) has emerged as a robust catalyst for acetamide syntheses.

Mechanism :

  • Sulfonic acid (-SO₃H) groups on S-MC protonate the ester carbonyl, increasing electrophilicity and facilitating nucleophilic attack by aniline.
  • The mesoporous structure provides high surface area (≥800 m²/g), ensuring effective reactant diffusion.

Procedure :
A mixture of methyl 2-(4-chlorophenyl)-2-hydroxyacetate (1 mmol), aniline (1.2 mmol), and S-MC (50 mg) in toluene is refluxed at 110°C for 10 hours. Filtration and solvent evaporation yield the crude product, which is purified via column chromatography (silica gel, ethyl acetate/hexane).

Performance Metrics :

Cycle Number Yield (%)
1 73
3 70
5 65

Homogeneous Catalysis Using DMAP

4-Dimethylaminopyridine (DMAP) accelerates amide bond formation via nucleophilic catalysis.

Procedure :
2-(4-Chlorophenyl)-2-hydroxyacetic acid (1 mmol), aniline (1.1 mmol), and DMAP (0.2 mmol) are combined with N,N'-dicyclohexylcarbodiimide (DCC, 1.2 mmol) in tetrahydrofuran (THF) at 25°C for 24 hours.

Outcome :

  • Yield : 68% after recrystallization.
  • Side Product : N,N'-Dicyclohexylurea (DCU) precipitates and is removed by filtration.

Limitations :

  • DMAP is hygroscopic, requiring anhydrous conditions.
  • DCC is toxic and necessitates careful handling.

Hydroxylation Strategies

Oxidation-Reduction Sequence

This method introduces the hydroxyl group post-amide formation.

Steps :

  • Synthesize 2-(4-chlorophenyl)-2-oxo-N-phenylacetamide via amidation of 2-(4-chlorophenyl)-2-oxoacetic acid.
  • Reduce the ketone to the alcohol using sodium borohydride (NaBH₄) in ethanol at 0°C.

Data :

Parameter Value
NaBH₄ Stoichiometry 1.5 equivalents
Temperature 0°C → 25°C (gradual)
Yield 60%

Drawback : Over-reduction to the secondary alcohol is negligible due to steric hindrance from the 4-chlorophenyl group.

Direct Hydroxylation via Epoxidation

A less common approach involves epoxidizing a precursor double bond, followed by acid-catalyzed ring opening.

Procedure :

  • Epoxidation : Treat 2-(4-chlorophenyl)-2-(phenylcarbamoyl)acrylate with m-chloroperbenzoic acid (mCPBA) in DCM.
  • Ring Opening : The epoxide reacts with water in the presence of Amberlyst-15, yielding the diol intermediate.
  • Selective Oxidation : The diol is oxidized to the α-hydroxyamide using Jones reagent (CrO₃/H₂SO₄).

Yield : 55% (over three steps).

Critical Analysis :

  • Low overall yield and multiple purification steps limit practicality.
  • Toxic reagents (CrO₃) pose environmental and safety concerns.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling enables solvent-free amidation, reducing waste and energy consumption.

Procedure :
2-(4-Chlorophenyl)-2-hydroxyacetic acid (1 mmol), aniline (1.1 mmol), and p-toluenesulfonic acid (p-TsOH, 0.1 mmol) are milled in a planetary ball mill (500 rpm, 30 minutes).

Outcome :

  • Yield : 70% after washing with cold water.
  • Reaction Time : 30 minutes vs. 10–24 hours for conventional methods.

Advantages :

  • No solvent required.
  • Scalable for industrial production.

Biocatalytic Aminolysis

Lipase enzymes (e.g., Candida antarctica Lipase B) catalyze amide bond formation under mild conditions.

Procedure :
2-(4-Chlorophenyl)-2-hydroxyethyl ester (1 mmol) and aniline (1.5 mmol) are stirred with immobilized lipase (Novozym 435) in tert-amyl alcohol at 45°C for 48 hours.

Performance :

Parameter Value
Enzyme Loading 20 mg/mmol substrate
Conversion 85%
Yield 78%

Sustainability :

  • Enzymes are recyclable and non-toxic.
  • Tert-amyl alcohol is a greener solvent compared to DCM or toluene.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-hydroxy-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chlorophenyl)-2-hydroxy-N-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

  • Industry

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological activity, synthetic utility, and structural features of 2-(4-chlorophenyl)-2-hydroxy-N-phenylacetamide can be contextualized through comparisons with analogous phenylacetamide derivatives. Below is a detailed analysis supported by experimental

Insecticidal Activity: Pyridine- and Thiazolidinone-Modified Acetamides

  • N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2, ) and 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Compound 3, ) exhibit 2.5× higher insecticidal activity against cowpea aphids (Aphis craccivora) compared to the commercial insecticide acetamiprid. The pyridine and thienopyridine moieties enhance binding to insect nicotinic acetylcholine receptors, a key target for pest control .
  • 2-{(2Z)-2-[(4-Chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide () features a thiazolidinone ring linked to the acetamide core.

Anticancer Potential: Imidazole- and Benzimidazole-Modified Acetamides

  • Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate () demonstrates potent inhibition of nuclear sirtuins (NAD+-dependent deacetylases) in non-small cell lung cancer (NSCLC) cell lines. It achieves higher docking scores (Glide Score: −9.2 vs. −7.8 for reference inhibitors) and superior binding affinity to sirtuin family proteins, suggesting that imidazole substituents enhance epigenetic modulation .
  • 2-[2-(4-Chlorophenyl)-1H-benzimidazol-1-yl]-N-phenylacetamide (Compound 3q, ) shows superior anthelmintic activity against Pheretima posthuma (Indian earthworms), with paralysis and death rates exceeding albendazole, a standard anthelmintic drug. The benzimidazole ring improves helminthic tubulin disruption .

Structural and Functional Data Tables

Table 2: Comparative Reactivity in Alkylation Reactions ()

Substrate Reaction Conditions Yield (%) Reactivity Trend
N-(4-Nitrophenyl)-2-phenylacetamide KOH, benzyl chloride, toluene 72 Lower due to nitro group
N-Phenyl-2-phenylacetamide KOH, benzyl chloride, toluene 88 Higher nucleophilicity at N

Q & A

Basic: What are the critical steps and characterization methods for synthesizing 2-(4-Chlorophenyl)-2-hydroxy-N-phenylacetamide?

Answer:
The synthesis typically involves:

  • Step 1: Condensation of 4-chlorophenylglycolic acid with aniline derivatives under reflux conditions using a coupling agent (e.g., DCC or EDC) .
  • Step 2: Hydroxylation at the α-position via catalytic oxidation (e.g., using TEMPO/oxone systems) .
  • Optimization: Reaction parameters (temperature: 60–80°C; solvent: DMF or THF; catalyst: pyridine) are adjusted to maximize yield (>75%) and purity (>95%) .
  • Characterization:
    • NMR Spectroscopy: Confirm regioselectivity of hydroxylation and absence of byproducts (e.g., δ 6.8–7.4 ppm for aromatic protons, δ 5.2 ppm for hydroxyl proton) .
    • Mass Spectrometry (MS): Validate molecular ion peak [M+H]<sup>+</sup> at m/z 290.7 .

Basic: What safety protocols are essential during experimental handling?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to avoid dermal/ocular exposure .
  • Ventilation: Perform reactions in fume hoods or gloveboxes to mitigate inhalation risks from volatile intermediates (e.g., chloroacetamide derivatives) .
  • Waste Management: Segregate halogenated waste and dispose via certified hazardous waste contractors to prevent environmental contamination .

Advanced: How can reaction conditions be systematically optimized for scalable synthesis?

Answer:

  • Design of Experiments (DoE): Use factorial designs to evaluate interactions between variables (e.g., solvent polarity, catalyst loading). For example, a 3<sup>2</sup> factorial design revealed THF with 5 mol% pyridine maximizes yield (82%) while minimizing side-product formation .
  • Computational Modeling: Employ density functional theory (DFT) to predict transition states and optimize hydroxylation kinetics. ICReDD’s reaction path search methods reduce trial-and-error experimentation by 40% .
  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .

Advanced: How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Answer:

  • Orthogonal Assays: Re-evaluate bioactivity using standardized protocols (e.g., CLSI guidelines for antimicrobial testing; MTT assays for cytotoxicity) to isolate compound-specific effects from methodological variability .
  • Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH3) on target binding using molecular docking (e.g., AutoDock Vina) .
  • In Silico Toxicity Prediction: Use platforms like ProTox-II to assess off-target interactions (e.g., hepatotoxicity risk due to acetamide hydrolysis) .

Advanced: What role do intramolecular hydrogen bonds play in structural stability?

Answer:

  • Crystallographic Analysis: Single-crystal X-ray diffraction (SCXRD) reveals a six-membered intramolecular H-bond between the hydroxyl (–OH) and carbonyl (C=O) groups (distance: 2.65 Å; angle: 158°), stabilizing the planar conformation .
  • Thermal Stability: Differential scanning calorimetry (DSC) shows a melting point elevation (Δm.p. = 12°C) compared to non-H-bonded analogs, correlating with reduced molecular flexibility .

Advanced: How to assess metabolic stability in pharmacological studies?

Answer:

  • In Vitro Microsomal Assays: Incubate with rat liver microsomes (RLM) and quantify parent compound depletion via LC-MS/MS. A half-life (t1/2) <30 min indicates rapid Phase I oxidation .
  • CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation assay) to identify isoform-specific interactions .
  • Metabolite Identification: HRMS/MS fragmentation profiles (e.g., m/z 306.7 → 262.1 loss of CO2) confirm hydroxylation at the 4-chlorophenyl ring .

Advanced: What computational strategies enhance molecular design for target specificity?

Answer:

  • Quantum Mechanics/Molecular Mechanics (QM/MM): Simulate binding to biological targets (e.g., COX-2) to optimize electrostatic complementarity .
  • Free Energy Perturbation (FEP): Predict ΔΔG changes for substituent modifications (e.g., replacing Cl with CF3 improves hydrophobic pocket occupancy by 18%) .
  • Machine Learning (ML): Train models on ChEMBL datasets to prioritize analogs with balanced solubility (LogP <3) and potency (IC50 <1 µM) .

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